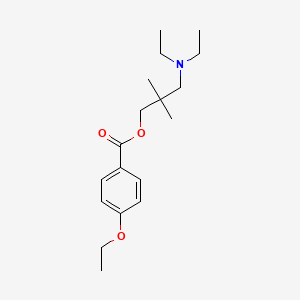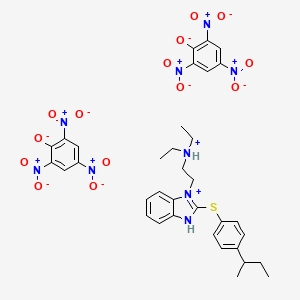
2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)ethyl)benzimidazole dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)ethyl)benzimidazole dipicrate is a complex organic compound with a unique structure that combines a benzimidazole core with a p-sec-butylphenylthio group and a diethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)ethyl)benzimidazole dipicrate typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the p-sec-Butylphenylthio Group: This is achieved through a nucleophilic substitution reaction where the benzimidazole core reacts with p-sec-butylphenylthiol in the presence of a base.
Attachment of the Diethylaminoethyl Side Chain: This step involves the alkylation of the benzimidazole core with diethylaminoethyl chloride under basic conditions.
Formation of the Dipicrate Salt: The final step involves the reaction of the synthesized compound with picric acid to form the dipicrate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)ethyl)benzimidazole dipicrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Applications De Recherche Scientifique
2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)ethyl)benzimidazole dipicrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)ethyl)benzimidazole dipicrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, leading to the desired biological or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((p-sec-Butylphenyl)thio)-1-(2-(dimethylamino)ethyl)benzimidazole dipicrate
- 2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)propyl)benzimidazole dipicrate
Uniqueness
2-((p-sec-Butylphenyl)thio)-1-(2-(diethylamino)ethyl)benzimidazole dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5524-98-1 |
|---|---|
Formule moléculaire |
C35H37N9O14S |
Poids moléculaire |
839.8 g/mol |
Nom IUPAC |
2-[2-(4-butan-2-ylphenyl)sulfanyl-3H-benzimidazol-1-ium-1-yl]ethyl-diethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C23H31N3S.2C6H3N3O7/c1-5-18(4)19-12-14-20(15-13-19)27-23-24-21-10-8-9-11-22(21)26(23)17-16-25(6-2)7-3;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-15,18H,5-7,16-17H2,1-4H3;2*1-2,10H |
Clé InChI |
WZEOAHUYVUQWOI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)SC2=[N+](C3=CC=CC=C3N2)CC[NH+](CC)CC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


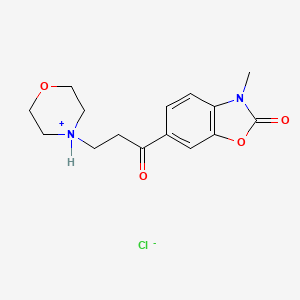
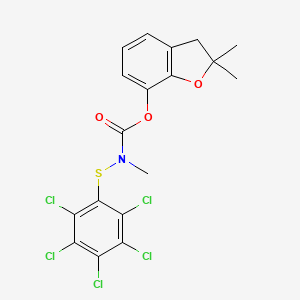
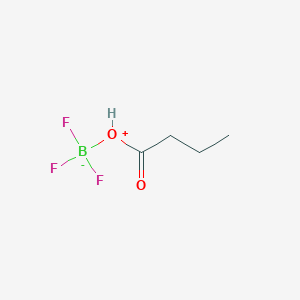
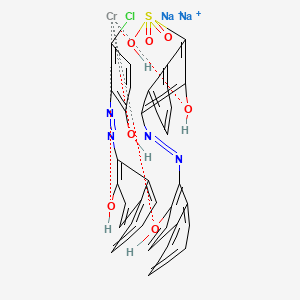
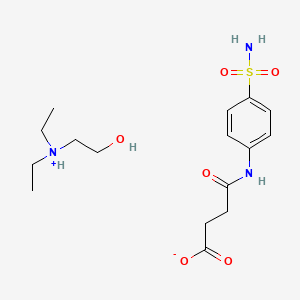
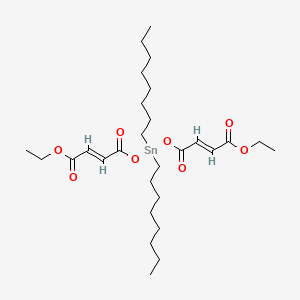
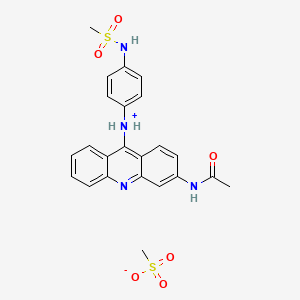
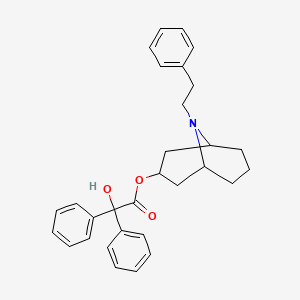
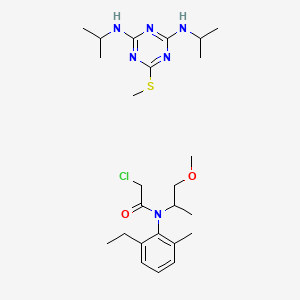
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
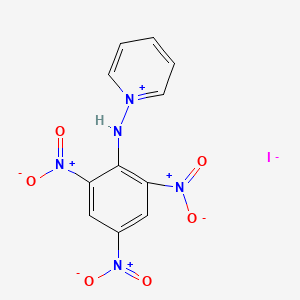
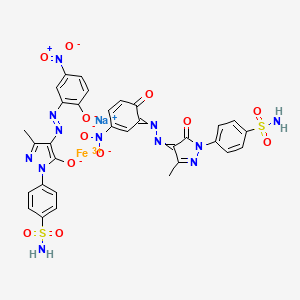
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
